molecular formula C15H17N5O3 B5629471 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide

Cat. No. B5629471
M. Wt: 315.33 g/mol
InChI Key: UAKQVQCCAJICHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide, also known as EIDD-2801, is a novel antiviral drug that has gained attention due to its potential in treating various viral infections.

Mechanism of Action

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is a prodrug that is converted into its active form, N4-hydroxycytidine triphosphate (N4-HCTP), by cellular enzymes. N4-HCTP is then incorporated into viral RNA during replication, causing lethal mutagenesis and ultimately leading to viral inhibition. 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been shown to have a unique mechanism of action, as it can induce mutagenesis even in the absence of viral proofreading.
Biochemical and Physiological Effects
2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been shown to have low toxicity in vitro and in vivo, with no observable adverse effects on cellular viability or organ function. Additionally, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and rapid absorption and distribution.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of emerging viral infections. Moreover, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has shown low toxicity and high selectivity index, indicating its potential as a safe and effective antiviral drug. However, one of the limitations of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the research and development of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide. One area of focus is the optimization of the synthesis method to improve the yield and scalability of the production process. Additionally, further studies are needed to assess the safety and efficacy of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide in clinical trials, particularly for the treatment of emerging viral infections. Moreover, the potential of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide as a prophylactic agent or in combination with other antiviral drugs should be explored. Finally, the mechanism of action of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide and its potential for inducing mutagenesis should be further elucidated to better understand its antiviral activity.

Synthesis Methods

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is synthesized through a multistep process, starting with the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1H-indazole-3-carboxylic acid to form the intermediate compound. The intermediate is then reacted with 2,5-dioxoimidazolidine-1-acetic acid to yield the final product, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide.

Scientific Research Applications

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been studied extensively for its antiviral properties against various RNA viruses, including influenza, respiratory syncytial virus, and SARS-CoV-2. In preclinical studies, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has demonstrated potent antiviral activity, with low toxicity and high selectivity index. Moreover, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has shown broad-spectrum antiviral activity, making it a promising candidate for the treatment of emerging viral infections.

properties

IUPAC Name

2-(2,5-dioxoimidazolidin-1-yl)-N-[(1-ethylindazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-2-20-12-6-4-3-5-10(12)11(18-20)7-16-13(21)9-19-14(22)8-17-15(19)23/h3-6H,2,7-9H2,1H3,(H,16,21)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKQVQCCAJICHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=N1)CNC(=O)CN3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.